While commercial suppliers like AChemBlock () offer the compound, there is no scientific literature readily available detailing its use in research. This suggests Methyl 3-oxo-1-methyl-cyclobutanecarboxylate may be a relatively new compound or one with a niche application in a specific research field.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a chemical compound with the molecular formula and a molar mass of approximately 142.15 g/mol. It is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties. The compound is slightly soluble in water and has a boiling point that remains unspecified in available literature. It is primarily recognized for its role in organic synthesis and potential applications in pharmaceuticals and agrochemicals .
These reactions are significant in synthetic organic chemistry, enabling the construction of more complex molecules from simpler precursors .
While specific biological activity data for methyl 3-oxo-1-methyl-cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting biological properties. These may include:
Further research is needed to elucidate the specific biological activities of methyl 3-oxo-1-methyl-cyclobutanecarboxylate and its derivatives .
The synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for this compound .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate finds various applications, particularly in:
The compound's unique structure may confer specific properties that are beneficial in these applications .
Interaction studies involving methyl 3-oxo-1-methyl-cyclobutanecarboxylate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and during synthetic processes. Specific studies may include:
Such studies contribute valuable information for both theoretical and practical applications in chemistry .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 | 1.00 | Spirocyclic structure |
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate | 78685-51-5 | 1.00 | Dimethyl substitution |
Methyl 3-oxocyclobutanecarboxylate | 695-95-4 | 0.97 | Related cyclobutane derivative |
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | 156329-75-8 | 1.00 | Bicyclic structure |
The uniqueness of methyl 3-oxo-1-methyl-cyclobutanecarboxylate lies in its specific cyclobutane configuration combined with a methyl group at position one, which may influence its reactivity and potential applications differently compared to these similar compounds .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6) emerged as a critical intermediate in cyclobutane chemistry during the early 21st century, driven by advancements in strained ring synthesis and pharmaceutical applications. Its development paralleled the growing interest in cyclobutane-containing natural products and drug candidates, particularly in kinase inhibitors and metabolic stabilizers. The compound’s synthesis methods were first documented in patents and peer-reviewed journals around 2013–2015, with early routes focusing on nucleophilic substitution and cyclization reactions.
The IUPAC name methyl 3-oxo-1-methylcyclobutanecarboxylate reflects its structural components: a cyclobutane ring with a methyl group at position 1, a ketone (oxo) group at position 3, and a methyl ester substituent. Key identifiers include:
Parameter | Value |
---|---|
CAS Number | 1408075-88-6 |
Molecular Formula | C₇H₁₀O₃ |
Molecular Weight | 142.15 g/mol |
SMILES Code | O=C(C1(C)CC(C1)=O)OC |
InChIKey | AFJSYXYJQWHNMP-UHFFFAOYSA-N |
The compound’s structure is characterized by a puckered cyclobutane ring, with the methyl ester and ketone groups positioned to enable synthetic versatility.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate occupies a unique position in cyclobutane chemistry due to its:
This compound belongs to the cyclobutane derivatives category, specifically:
Its classification aligns with the broader family of small strained carbocycles, which are increasingly utilized in medicinal chemistry for their unique pharmacological properties.